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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Corydaline

Introduction
(-)-Corydaline is a naturally occurring isoquinoline alkaloid found in various plants of the

Corydalis genus.[1] It belongs to the protoberberine class of alkaloids and exhibits a range of

pharmacological activities.[2] This document provides a detailed technical overview of the

chemical structure and stereochemistry of (-)-Corydaline, intended for researchers, scientists,

and professionals in the field of drug development.

Chemical Structure
(-)-Corydaline possesses a tetracyclic ring system, which is characteristic of the

protoberberine alkaloid family. The core structure consists of a tetrahydroisoquinoline moiety

fused to an isoquinoline ring. The molecule is substituted with four methoxy groups and one

methyl group.

The systematic IUPAC name for (-)-Corydaline is (13R,13aS)-2,3,9,10-tetramethoxy-13-

methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline.[3] Its molecular formula is

C₂₂H₂₇NO₄, and it has a molecular weight of approximately 369.46 g/mol .[1][3]

Caption: 2D Chemical Structure of (-)-Corydaline.
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The stereochemistry of a molecule is crucial as it often dictates its biological activity. (-)-
Corydaline is a chiral molecule, possessing two stereocenters at the C-13 and C-13a

positions.

Absolute Configuration
The absolute configuration of the stereocenters in (-)-Corydaline has been determined to be

13R and 13aS.[3] This is established using techniques such as X-ray crystallography.[3][4] The

Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptors to each chiral

center.[5][6]

Optical Activity
As a chiral molecule, (-)-Corydaline is optically active, meaning it rotates the plane of polarized

light.[7] The "(-)" prefix in its name indicates that it is levorotatory, rotating the plane of polarized

light to the left (counter-clockwise).[8] Its enantiomer, (+)-Corydaline, has the opposite (13S,

13aR) absolute configuration and is dextrorotatory, rotating the plane of polarized light to the

right by an equal magnitude under the same conditions.[9][10] A 1:1 mixture of the (-) and (+)

enantiomers is a racemic mixture and is optically inactive.[10]
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(+)-Corydaline
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Caption: Relationship between Corydaline enantiomers.

Quantitative Data
The precise three-dimensional arrangement of atoms in (-)-Corydaline has been determined

by X-ray crystallography. The crystallographic data provides quantitative information about the

molecule's structure.
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Table 1: Crystallographic Data for (-)-Corydaline
Parameter Value

Crystal System Monoclinic

Space Group P 1 21 1

a 8.732 Å[3]

b 7.639 Å[3]

c 14.966 Å[3]

α 90°[3]

β 95.85°[3]

γ 90°[3]

Z 2[3]

Data obtained from the crystal structure of corydaline reported by Ribár, B., et al. (1992).[3]

Experimental Protocols
The elucidation of the chemical structure and stereochemistry of (-)-Corydaline involves a

combination of spectroscopic and analytical techniques.

X-ray Crystallography
X-ray crystallography is a powerful technique for determining the absolute configuration and

three-dimensional structure of a crystalline compound.[11]

Methodology:

Crystallization: A pure sample of (-)-Corydaline is dissolved in a suitable solvent (e.g.,

methanol) and allowed to evaporate slowly to form single crystals suitable for X-ray

diffraction.[12]

Data Collection: A selected crystal is mounted on a diffractometer. A beam of monochromatic

X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the
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electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity.[12]

Structure Solution and Refinement: The positions and intensities of the diffraction spots are

used to calculate an electron density map of the crystal. This map is then interpreted to

determine the positions of the individual atoms in the molecule. The structural model is

refined to best fit the experimental data.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. ¹H and ¹³C NMR are used to determine the connectivity of atoms.[13]

Methodology:

Sample Preparation: A small amount of (-)-Corydaline is dissolved in a deuterated solvent

(e.g., CDCl₃ or CD₃OD).

Data Acquisition: The sample is placed in a strong magnetic field within an NMR

spectrometer. The instrument applies radiofrequency pulses and records the signals emitted

by the atomic nuclei.

Spectral Analysis: The chemical shifts, coupling constants, and integration of the peaks in

the ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. The

¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.[13] Two-

dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the

complete connectivity of the molecule.

Polarimetry
Polarimetry is used to measure the optical rotation of a chiral substance and distinguish

between enantiomers.[7]

Methodology:

Solution Preparation: A solution of (-)-Corydaline of a known concentration is prepared in a

specific solvent.[10]
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Measurement: The solution is placed in a polarimeter cell of a fixed path length. Plane-

polarized light is passed through the solution.[14]

Data Analysis: The angle to which the plane of polarized light is rotated is measured. The

specific rotation is then calculated using the observed rotation, concentration, and path

length.[14] For (-)-Corydaline, the measured rotation will be negative.

Structure Elucidation Workflow
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Final Structure of (-)-Corydaline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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